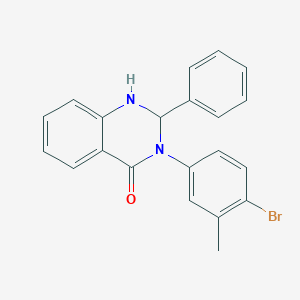![molecular formula C22H23ClN2O2S B298685 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole](/img/structure/B298685.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is a synthetic compound that has been extensively studied for its potential scientific research applications. It is a member of the indole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of HDACs. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole in lab experiments is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
未来方向
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect.
合成方法
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole involves the reaction of 4-chloro-3-methylphenol with 2-chloroethyl morpholine in the presence of potassium carbonate. The resulting intermediate is then reacted with 1H-indole-3-carboxylic acid in the presence of thionyl chloride and morpholine to yield the final product.
科学研究应用
1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(morpholin-4-ylcarbothioyl)-1H-indole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H23ClN2O2S |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H23ClN2O2S/c1-16-14-17(6-7-20(16)23)27-13-10-25-15-19(18-4-2-3-5-21(18)25)22(28)24-8-11-26-12-9-24/h2-7,14-15H,8-13H2,1H3 |
InChI 键 |
TWPMHTBKJPNXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)
